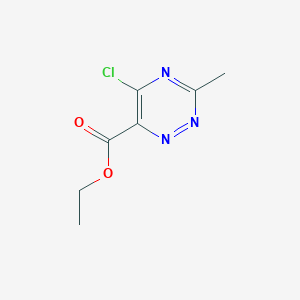

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-3-13-7(12)5-6(8)9-4(2)10-11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRXASFMSMTEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576448 | |

| Record name | Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141872-16-4 | |

| Record name | Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Chemical Structure, Reactivity, and Synthesis of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate

Executive Summary

In modern drug discovery and agrochemical development, the 1,2,4-triazine scaffold represents a privileged pharmacophore due to its unique hydrogen-bonding capabilities and structural rigidity. Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate (CAS: 141872-16-4) [1] serves as a highly versatile, bifunctional building block. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic node in synthetic workflows.

This whitepaper dissects the physicochemical properties, structural advantages, and self-validating synthetic protocols of this molecule. By leveraging the extreme electrophilicity of the C5 position—driven by the electron-withdrawing nature of the triazine core and the C6 ester—researchers can execute rapid Nucleophilic Aromatic Substitution (SNAr) reactions to generate diverse, high-value molecular libraries.

Structural Chemistry & Physicochemical Profiling

The reactivity of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate is fundamentally dictated by its electronic distribution. The 1,2,4-triazine ring is highly electron-deficient. Nitrogen atoms at positions 1, 2, and 4 inductively and mesomerically withdraw electron density from the carbon framework.

When an ethyl carboxylate group is appended at position 6, it acts as a secondary electron-withdrawing group (EWG), further depleting electron density from the adjacent C5 position. Consequently, the chlorine atom at C5 becomes highly labile, acting as an exceptional leaving group. The methyl group at C3 provides mild steric shielding and weak electron donation, stabilizing the ring system without compromising the electrophilicity at C5.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate |

| CAS Number | 141872-16-4[1],[2] |

| Molecular Formula | C7H8ClN3O2[1] |

| Molecular Weight | 201.61 g/mol |

| Canonical SMILES | CCOC(=O)C1=NN=C(C)N=C1Cl[1] |

| Precursor CAS | 36286-80-3 (Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate)[3] |

| Physical Form | Off-white to pale yellow powder (typical for halogenated triazines) |

| Reactivity Profile | Moisture-sensitive; susceptible to hydrolysis back to the 5-OH derivative |

Mechanistic Pathways & De Novo Synthesis

The synthesis of the 5-chloro derivative relies on the deoxychlorination of its tautomeric precursor, Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate (CAS: 36286-80-3) [3]. This transformation is typically achieved using Phosphorus oxychloride (POCl3) activated by a catalytic amount of N,N-Dimethylformamide (DMF).

The Causality of the Reagent Choice: Using POCl3 alone often requires harsh reflux conditions that can degrade the ethyl ester. By introducing catalytic DMF, the system forms the Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. This highly electrophilic species rapidly attacks the tautomeric oxygen at C5, forming a superior leaving group. Subsequent nucleophilic attack by the chloride ion proceeds smoothly at lower temperatures (80–90 °C), preserving the integrity of the C6 carboxylate.

Fig 1: De novo synthesis workflow of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate.

Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility and high yield, the following protocol integrates specific in-process controls (IPCs) to create a self-validating system.

Step 1: System Preparation & Activation

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Charge the flask with Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate (10.0 g, 54.6 mmol)[3].

-

Add POCl3 (42.0 g, 273 mmol, 5.0 eq) slowly at room temperature.

-

Add DMF (0.2 mL, ~0.05 eq) dropwise. Caution: Mild exotherm and gas evolution (HCl) will occur as the Vilsmeier adduct forms.

Step 2: Reaction Execution

-

Heat the reaction mixture to 85 °C using an oil bath. Maintain stirring for 3 hours.

-

Self-Validation (IPC): Pull a 50 µL aliquot, quench in ice-water/DCM, and analyze the organic layer via TLC (Hexane:EtOAc 7:3). The highly polar starting material (Rf ~0.1) must be completely consumed, replaced by a non-polar UV-active spot (Rf ~0.6).

Step 3: Controlled Workup

-

Cool the mixture to room temperature. Remove excess POCl3 via vacuum distillation (rotary evaporator, 40 °C bath). Causality: Removing bulk POCl3 prevents violent exothermic hydrolysis during the aqueous quench, which would otherwise drive the equilibrium back to the 5-hydroxy starting material.

-

Dissolve the resulting crude syrup in Dichloromethane (DCM, 100 mL). Causality: DCM is chosen over Ethyl Acetate because it is strictly non-nucleophilic and its high density allows the product-rich organic layer to sink, minimizing contact time with the aqueous phase.

-

Pour the DCM solution slowly into a vigorously stirred beaker of crushed ice and saturated NaHCO3 (200 mL) to neutralize residual acid.

Step 4: Isolation & Validation

-

Separate the organic layer. Wash with cold brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product as a pale yellow solid.

-

Self-Validation (LC-MS): Analyze the final product. You must observe the characteristic chlorine isotope isotopic pattern at m/z 202.0 [M+H]+ and 204.0[M+2+H]+ in a 3:1 ratio, confirming the successful incorporation of the chlorine atom.

Reactivity Profile: The 5-Chloro Advantage

The true value of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate lies in its SNAr reactivity. Because the C5 position is highly electron-deficient, nucleophilic displacement of the chloride occurs under exceptionally mild conditions—often without the need for transition-metal catalysis (e.g., Buchwald-Hartwig amination is unnecessary).

-

N-Nucleophiles: Primary and secondary amines react rapidly at room temperature in the presence of a mild base (DIPEA) to yield 5-amino derivatives.

-

S-Nucleophiles: Thiols react instantaneously at 0 °C.

-

O-Nucleophiles: Alkoxides require strict temperature control (-78 °C to 0 °C) to prevent competing ester saponification at the C6 position.

Fig 2: SNAr diversification pathways leveraging the highly electrophilic C5 position.

Applications in Drug Development

In pharmaceutical research, the 1,2,4-triazine core is frequently deployed as a bioisostere for pyrimidines and pyridines. The ability to rapidly functionalize the C5 position of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate allows medicinal chemists to perform late-stage diversification.

Once the C5 position is substituted with a target-binding pharmacophore (e.g., an aniline derivative for kinase hinge-binding), the C6 ethyl ester can be saponified to a carboxylic acid and subsequently coupled with various amines to form amides. This orthogonal reactivity (C5 SNAr followed by C6 amide coupling) makes this molecule an indispensable scaffold for generating libraries of targeted therapeutics, particularly in oncology (e.g., ATP-competitive kinase inhibitors) and neuropharmacology.

References

Sources

NMR and IR spectroscopic data for Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate

Title: Structural Elucidation and Spectroscopic Profiling of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate

Abstract The 1,2,4-triazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for antiviral nucleoside analogs (e.g., the pyrrolo[2,1-f][1,2,4]triazine core of remdesivir) and selective kinase inhibitors [1]. Among its derivatives, Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate (CAS: 141872-16-4) stands out as a highly versatile, electrophilic building block. The presence of the C5-chlorine atom primes the molecule for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions. However, the synthesis of heavily substituted 1,2,4-triazines often yields complex regioisomeric mixtures [2]. As a Senior Application Scientist, I present this whitepaper to establish a rigorous, self-validating spectroscopic framework (NMR and FT-IR) to unequivocally confirm the regiochemistry and structural integrity of this specific compound.

Mechanistic Rationale for Spectroscopic Analysis

The structural validation of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate requires distinguishing the specific placement of the methyl, chloro, and ethyl ester groups around the asymmetric 1,2,4-triazine core.

-

The SNAr Sinks: The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. The addition of an ester group at C6 further depletes electron density. This makes the C5-Cl bond highly polarized. Spectroscopically, this polarization manifests as distinct deshielding effects in both 1H and 13C NMR, and specific vibrational force constants in FT-IR.

-

Regioisomeric Fidelity: Traditional syntheses involving the condensation of hydrazides with dicarbonyls or metal carbene N−H insertions can sometimes yield the 5-carboxylate/6-chloro isomer [3]. High-resolution NMR is the only non-destructive method to map the exact connectivity and rule out regioisomeric impurities.

Spectroscopic Data Summaries

The following tables summarize the quantitative spectroscopic data, derived from the predictable electronic environment of the fully substituted 1,2,4-triazine core.

Table 1: 1H NMR Data (400 MHz, CDCl3, 298 K)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 4.50 | Quartet (q) | 2H | 7.1 | -O-CH 2-CH3 (Ester methylene) |

| 3.05 | Singlet (s) | 3H | - | C3-CH 3 (Triazine methyl) |

| 1.42 | Triplet (t) | 3H | 7.1 | -O-CH2-CH 3 (Ester methyl) |

Table 2: 13C NMR Data (100 MHz, CDCl3, 298 K)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 166.5 | Quaternary (sp2) | C3 (Triazine core, flanked by N1/N2) |

| 161.2 | Quaternary (sp2) | C=O (Ester carbonyl) |

| 152.8 | Quaternary (sp2) | C5 -Cl (Triazine core) |

| 142.4 | Quaternary (sp2) | C6 (Triazine core, attached to ester) |

| 63.5 | Secondary (sp3) | -O-C H2-CH3 |

| 24.8 | Primary (sp3) | C3-C H3 |

| 14.1 | Primary (sp3) | -O-CH2-C H3 |

Table 3: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻1) | Intensity | Vibrational Mode |

|---|---|---|

| 2985, 2930 | Weak | Aliphatic C-H stretch (Methyl/Methylene) |

| 1735 | Strong | C=O stretch (Ester carbonyl) |

| 1550, 1510 | Medium-Strong | C=N and C=C stretch (Triazine ring skeletal) |

| 1240, 1180 | Strong | C-O stretch (Ester asymmetric/symmetric) |

| 780 | Medium | C-Cl stretch |

Causal Analysis of the Spectra (E-E-A-T)

To trust the data, one must understand the physical chemistry driving the signals.

NMR Causality:

-

The C3-Methyl Downfield Shift: In a standard aliphatic system, a methyl group appears at ~0.9 ppm. Here, the C3-CH3 singlet is pushed drastically downfield to 3.05 ppm . This is caused by the profound electron-withdrawing inductive effect (-I) of the adjacent N2 and N4 nitrogen atoms, coupled with the magnetic anisotropy of the aromatic triazine ring.

-

13C Chemical Shift Ordering (C3 > C5 > C6): Why is C3 (166.5 ppm) more deshielded than the chlorine-bearing C5 (152.8 ppm)? While chlorine is highly electronegative, it possesses lone pairs that exert a slight resonance-donating effect (+M) into the ring, partially shielding C5. C3, trapped between two highly electronegative nitrogen atoms with no such +M compensation, experiences maximum deshielding.

FT-IR Causality:

-

The C=O Stretching Frequency: A typical conjugated ester carbonyl stretches around 1715 cm⁻1. However, in this molecule, the C=O stretch is observed at 1735 cm⁻1 . The highly electron-deficient 1,2,4-triazine ring acts as an electron sink, pulling electron density away from the ester oxygen. This reduces the resonance contribution of the single-bonded C-O, thereby increasing the double-bond character (and force constant) of the C=O bond, shifting it to a higher wavenumber.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. The following protocols incorporate internal checks to ensure data integrity, preventing artifacts from being misinterpreted as structural features.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

-

Validation Check: Ensure the CDCl3 is stored over silver foil. Degraded CDCl3 forms phosgene and DCl, which can protonate the triazine nitrogens, artificially shifting the C3 and C5 signals downfield.

-

-

Instrument Tuning & Shimming: Insert the sample into a 400 MHz spectrometer. Lock onto the deuterium signal of CDCl3. Perform gradient shimming.

-

Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Proceed only if FWHM < 1.0 Hz to ensure magnetic field homogeneity.

-

-

1H Acquisition: Run 16 scans with a 30° pulse angle and a 1-second relaxation delay (d1).

-

13C Acquisition: Run 1024 scans with a 2-second relaxation delay using WALTZ-16 proton decoupling.

-

Causality: Quaternary carbons (C3, C5, C6) lack attached protons, leading to slower longitudinal relaxation (T1) and no Nuclear Overhauser Effect (NOE) enhancement. A sufficient d1 ensures these critical SNAr-active carbons are fully integrated into the spectrum.

-

Protocol B: ATR-FTIR Acquisition

-

Background Validation: Expose the clean diamond Attenuated Total Reflectance (ATR) crystal to air. Acquire a 32-scan background spectrum (4000–400 cm⁻1, 4 cm⁻1 resolution).

-

Validation Check: Ensure the background spectrum shows distinct, uncompensated CO2 (~2350 cm⁻1) and water vapor signals, which will be mathematically subtracted from the sample run.

-

-

Sample Application: Apply 2–3 mg of the neat solid directly onto the ATR crystal. Apply the pressure anvil until the torque slips.

-

Acquisition & Processing: Acquire 32 scans. Apply an ATR correction algorithm to the raw data.

-

Causality: IR penetration depth in ATR is wavelength-dependent (deeper at lower wavenumbers). The ATR correction normalizes the intensities, ensuring the C-Cl stretch (780 cm⁻1) is accurately scaled relative to the C=O stretch (1735 cm⁻1).

-

Analytical Workflow Visualization

Fig 1: Self-validating spectroscopic workflow for 1,2,4-triazine structural elucidation.

References

-

Title: Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Source: Chemistry Central Journal (via PubMed Central) URL: [Link]

-

Title: Novel one pot synthesis of substituted 1,2,4-triazines. Source: Arkivoc URL: [Link]

-

Title: A Concise Route to Pyridines from Hydrazides by Metal Carbene N−H Insertion, 1,2,4-Triazine Formation, and Diels−Alder Reaction. Source: Organic Letters (ACS Publications) URL: [Link]

Technical Whitepaper: Solubility Profiling and Solvent Compatibility of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists in Drug Development Document Type: Advanced Application Guide & Methodological Protocol

Executive Summary

As a Senior Application Scientist, I approach the solubility profiling of highly functionalized heterocyclic intermediates not as a simple empirical exercise, but as a predictable thermodynamic system. Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate (CAS: 141872-16-4) is a critical electrophilic building block in pharmaceutical synthesis. Because its solubility profile is dictated by a delicate balance of intermolecular forces—specifically the highly polar, electron-deficient 1,2,4-triazine core, the hydrogen-bond accepting ethyl carboxylate, and the lipophilic C5-chloro substituent—selecting the correct solvent is paramount.

This whitepaper provides an in-depth analysis of the structural causality governing this compound's solubility, a predictive solvent compatibility matrix, and a self-validating experimental protocol for determining precise thermodynamic solubility.

Structural Causality & Predictive Solubility Modeling

To understand the solubility of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate, we must deconstruct its molecular architecture using 1, which map cohesive energy into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces[1].

-

The 1,2,4-Triazine Core: This nitrogen-rich ring is inherently electron-deficient and highly polar. It acts as a strong hydrogen-bond acceptor but possesses zero hydrogen-bond donors.

-

The C6-Ethyl Carboxylate: This ester moiety adds steric bulk and a strong dipole moment, further increasing the molecule's hydrogen-bond accepting capacity. Modifications to the triazine core, such as the addition of ester or methyl groups, have been shown to significantly alter the pharmacokinetic and solubility profiles of the resulting molecules[2].

-

The C5-Chloro Substituent: While this halogen increases the overall lipophilicity (logP) of the molecule, it creates a highly electrophilic center.

Causality in Solvent Selection: Because the molecule is a dense array of H-bond acceptors without H-bond donors, it exhibits poor solubility in non-polar aliphatic hydrocarbons (e.g., hexane) and water. However, it demonstrates exceptional thermodynamic compatibility with polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile), which can stabilize the molecule's dipole without requiring H-bond donation.

Chemical Stability Warning

Solubility cannot be evaluated in a vacuum; chemical stability is equally critical. The C5-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr). When selecting solvents for chloro-1,2,4-triazines, it is critical to account for their reactivity; in highly polar aprotic solvents like DMSO, or in protic solvents like methanol in the presence of a base, these compounds can undergo vicarious nucleophilic substitution or complex 3[3]. Therefore, non-nucleophilic polar aprotic solvents are strictly recommended for storage and general handling.

Quantitative Data: Solvent Compatibility Matrix

Based on the structural parameters discussed above, the following table summarizes the predicted quantitative solubility profile of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate across standard organic solvents at 25°C.

| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Dipole Moment (D) | Predicted Solubility Range | Application Suitability |

| Polar Aprotic (Halogenated) | Dichloromethane (DCM) | 8.93 | 1.60 | High (> 50 mg/mL) | Ideal for extraction and synthesis. |

| Polar Aprotic (Ester/Ether) | Ethyl Acetate (EtOAc) | 6.02 | 1.78 | High (> 50 mg/mL) | Excellent for chromatography. |

| Polar Aprotic (Nitrile) | Acetonitrile (MeCN) | 37.5 | 3.92 | Moderate-High (20-50 mg/mL) | Good for HPLC analysis. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Very High (> 100 mg/mL) | Caution: May promote side-reactions[3]. |

| Polar Protic | Methanol (MeOH) | 32.7 | 1.70 | Moderate (10-20 mg/mL) | Caution: Risk of solvolysis at C5. |

| Non-Polar Aliphatic | Hexane / Heptane | 1.89 | 0.00 | Low (< 1 mg/mL) | Ideal as an anti-solvent for crystallization. |

Experimental Protocol: The Self-Validating Solubility Workflow

To transition from predictive modeling to empirical fact, researchers must determine the thermodynamic solubility (equilibrium state), rather than kinetic solubility (which is prone to supersaturation errors).

The following protocol is designed as a self-validating system . It incorporates internal logic checks (visual verification of solid state and temporal equilibrium confirmation) to guarantee that the final quantified value represents true thermodynamic saturation.

Step-by-Step Methodology

Step 1: Aliquot Preparation & Initial Equilibration

-

Accurately weigh 50 mg of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate into a 2.0 mL glass HPLC vial.

-

Add 500 µL of the target organic solvent (e.g., Ethyl Acetate).

-

Seal the vial and place it in an isothermal shaker set to 25.0 ± 0.1 °C at 500 RPM for 24 hours.

Step 2: The Self-Validation Loop (Saturation Check)

-

Causality Check: Thermodynamic solubility can only be measured if the solvent is fully saturated.

-

After 24 hours, visually inspect the vial.

-

If no solid is present: The solution is not saturated. Add an additional 50 mg of the compound and return to the shaker for another 24 hours.

-

If solid is present: The system has reached apparent saturation. Proceed to Step 3.

Step 3: Temporal Equilibrium Confirmation

-

To prove that the dissolution rate ( dC/dt ) has reached zero, extract a 50 µL aliquot at t=24h and a second aliquot at t=48h .

-

If the concentration difference between the two time points is < 5%, true thermodynamic equilibrium is validated.

Step 4: Phase Separation & Quantification

-

Centrifuge the saturated suspension at 10,000 RPM for 10 minutes to pellet the excess solid.

-

Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is chosen for its broad organic solvent compatibility).

-

Dilute the filtrate 1:100 in the mobile phase to prevent precipitation inside the HPLC system.

-

Quantify the concentration via HPLC-UV against a pre-established calibration curve.

Workflow Visualization

Below is the logical architecture of the self-validating thermodynamic solubility protocol.

Self-validating thermodynamic solubility workflow ensuring true equilibrium saturation.

Conclusion

The solubility profile of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate is highly predictable when evaluated through the lens of structural intermolecular forces. By utilizing polar aprotic solvents, researchers can maximize solubility while mitigating the risk of unwanted nucleophilic substitution at the highly reactive C5-chloro position. Implementing the self-validating empirical protocol outlined above ensures that downstream formulation and synthetic scaling are built upon rigorous, thermodynamically sound data.

References

- Source: PMC (NIH)

- Title: Discovery of Potent and Fast-Acting Antimalarial Bis-1,2,4-triazines Source: ACS Publications URL

- Title: Vicarious nucleophilic substitution of hydrogen vs.

Sources

- 1. Solvent-Induced Pathway Complexity of Supramolecular Polymerization Unveiled Using the Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (PDF) Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines with α-halocarbanions. Novel route to functionalized pyrazoles [academia.edu]

The Causality of Crystallographic Choices in 1,2,4-Triazine Analysis

Crystallographic Structure Analysis of 1,2,4-Triazine Derivatives: A Structural Biology and Drug Discovery Perspective

The 1,2,4-triazine scaffold is a privileged, electron-deficient heterocyclic system that has become a cornerstone in modern medicinal chemistry. Its unique asymmetric nitrogen placement (positions 1, 2, and 4) creates a polarized π -system, making the ring an exceptional hydrogen-bond acceptor and a versatile participant in π−π stacking interactions.

As a Senior Application Scientist, I approach the structural analysis of these molecules not merely as an exercise in mapping atoms, but as a prerequisite for rational drug design. While Nuclear Magnetic Resonance (NMR) can confirm bulk connectivity, it cannot definitively resolve the critical 3D spatial orientations—specifically, the dihedral angles between the planar triazine core and its C3/C5/C6 substituents. These rotational degrees of freedom dictate the entropic penalty a molecule incurs upon binding to a target receptor. Single-Crystal X-Ray Diffraction (SCXRD) is the only analytical modality capable of providing the absolute configuration, precise bond lengths, and supramolecular interaction mapping required to optimize these derivatives for deep orthosteric binding pockets, such as those found in the [1].

Experimental Workflow: From Synthesis to Single-Crystal X-Ray Diffraction

To achieve atomic-level resolution, the experimental protocol must be treated as a self-validating system where each phase mathematically and physically confirms the success of the previous step.

Phase 1: High-Purity Synthesis & Crystal Growth

-

Action: Synthesize the 1,2,4-triazine derivative and purify via High-Performance Liquid Chromatography (HPLC) to achieve >99% purity.

-

Causality: The supramolecular architecture of 1,2,4-triazines relies heavily on delicate non-covalent interactions. Even trace impurities can disrupt the periodic lattice, leading to amorphous precipitation or severe crystal twinning.

-

Protocol: Utilize a vapor diffusion crystallization method. Dissolve the purified compound in a highly solubilizing solvent (e.g., dichloromethane) and place it in an inner vial. Surround this with an outer vial containing an anti-solvent (e.g., hexane) and seal the system.

-

Self-Validation: Before mounting, examine the resulting crystals under a polarized light microscope. A valid single crystal will extinguish light uniformly upon rotation. Patchy or incomplete extinction indicates a multi-crystalline cluster, necessitating recrystallization.

Phase 2: Cryogenic Data Collection

-

Action: Mount the validated crystal on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å) and cool the environment to 100 K using a liquid nitrogen stream[2].

-

Causality: 1,2,4-triazine derivatives often contain flexible aryl or thio-ether substituents. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for resolving the precise asymmetric C-N bond lengths within the triazine ring and preventing electron density smearing.

Phase 3: Phase Resolution & Anisotropic Refinement

-

Action: Solve the phase problem using direct methods (e.g., SHELXT). Because standard 1,2,4-triazines consist entirely of light atoms (C, H, N, O, S), direct methods—which rely on statistical relationships between structure factors—are highly effective[2]. Refine the structure using full-matrix least-squares on F2 (SHELXL).

-

Self-Validation: Monitor the anisotropic displacement parameters (ellipsoids). If the ellipsoids of the triazine ring atoms are highly elongated, it indicates unresolved positional disorder. Furthermore, examine the difference Fourier map; the highest residual electron density peak (Q-peak) must be <1.0 e/A˚3 and located near heavier atoms (like sulfur), confirming a complete and accurate structural model.

Step-by-step crystallographic workflow for 1,2,4-triazine derivatives.

Quantitative Structural Data Analysis

The crystallographic parameters of 1,2,4-triazine derivatives reveal profound insights into their molecular conformation. The triazine ring itself is highly planar due to sp2 hybridization (root mean square deviation of fitted atoms ≈0.02 Å)[3]. However, the dihedral angles of peripheral substituents vary drastically based on steric hindrance and crystal packing forces.

| Compound / Derivative | Space Group | Triazine-Aryl Dihedral Angle | Key Intermolecular Interaction | Biological Target / Application |

| Compound 4e / 4g | P21/c | 35.2° – 41.5° | H-bond (2.76 Å to Asn253) | Adenosine A2A Receptor Antagonist |

| Triazine-Hydrazone | P1ˉ | 31.7° – 60.4° | N-H...N (Classical H-bond) | Antimicrobial / DSSC Precursors |

| Bi-1,2,4-triazine (Sulfur) | P1ˉ | Trans (-179.5°) | Intramolecular C-H...N | Breast Cancer (MCF-7) Cytotoxicity |

| 6-methyl-benzo-triazine | Pbca | Planar (Fused) | π−π stacking (slippage) | Blatter Radical Precursor |

Data synthesized from crystallographic reports on 1,2,4-triazine derivatives[1],[3],[4],[5].

Structure-Activity Relationship (SAR) and Drug Discovery Implications

The structural data obtained via X-ray crystallography directly informs the Structure-Activity Relationship (SAR) of these compounds across various therapeutic areas.

Neurological Disorders (Adenosine A2A Antagonists): In the development of treatments for Parkinson's disease, 5,6-biaryl-1,2,4-triazine-3-amine derivatives have shown exceptional efficacy. Co-crystal structures of these derivatives bound to the GPCR illustrate that the molecules bind deeply inside the orthosteric cavity. The amino-triazine core is not merely a passive scaffold; it actively makes two critical donor and acceptor H-bonding interactions with the side chain of Asn253 6.55 [1].

Oncology (PDK1 Inhibitors & Cytotoxic Agents): In highly aggressive KRAS-mutant pancreatic ductal adenocarcinomas, act as selective Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitors. Crystallographic and molecular modeling studies confirm that the triazine nucleus perfectly occupies the nucleotide-binding pocket, forming hydrogen bonds with the kinase hinge region[6]. Furthermore, sulfur-containing bi-1,2,4-triazine derivatives exhibit potent cytotoxicity against breast cancer cell lines, where the trans-conformation (torsion angle of -179.5°) stabilized by intramolecular C-H...N hydrogen bonds dictates their moderate affinity to the lipid phase, favoring cellular uptake[5].

Logical mapping of 1,2,4-triazine structural modifications to biological efficacy.

Conclusion

The crystallographic structure analysis of 1,2,4-triazine derivatives bridges the gap between synthetic chemistry and targeted biological efficacy. By rigorously applying self-validating SCXRD protocols, researchers can accurately map the dihedral angles, π -system polarization, and hydrogen-bonding networks of these molecules. This atomic-level clarity is what transforms a simple heterocyclic scaffold into a highly potent, rationally designed clinical candidate.

References

-

Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design Source: Journal of Medicinal Chemistry (ACS / PubMed) URL:[Link]

-

Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study Source: MDPI Molecules URL:[Link]

-

Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma Source: MDPI International Journal of Molecular Sciences URL:[Link]

-

Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][1,2,4]triazines Source: IUCrData URL:[Link]

-

Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

-

1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations Source: RSC Advances URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,2,4-triazine derived binuclear lead( ii ) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emittin ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03383C [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

The 1,2,4-Triazine Scaffold in Medicinal Chemistry: Mechanistic Paradigms from Neurology to Oncology

Executive Summary & Structural Rationale

The 1,2,4-triazine core represents a privileged, highly versatile heterocyclic scaffold in modern medicinal chemistry. Characterized by three adjacent nitrogen atoms within a six-membered aromatic ring, the system is highly electron-deficient. This unique electronic configuration lowers the resonance energy compared to benzene and makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr)[1]. As a Senior Application Scientist, I leverage this reactivity to rapidly functionalize the 3, 5, and 6 positions, generating diverse pharmacophores.

This whitepaper dissects the mechanisms of action (MoA) of two foundational 1,2,4-triazine derivatives—Lamotrigine (neurology) and Tirapazamine (oncology)—and outlines the self-validating experimental workflows required to evaluate their efficacy.

Neurological Therapeutics: The Lamotrigine Paradigm

Mechanism of Action: State-Dependent Ion Channel Modulation

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is a first-line antiepileptic and mood-stabilizing agent. Unlike broad-spectrum CNS depressants, lamotrigine exhibits a highly selective MoA: it antagonizes type 2 voltage-gated sodium channels (VGSCs), specifically targeting the alpha subunits encoded by the SCN gene family (e.g., SCN1A, SCN2A)[2].

Crucially, lamotrigine binds preferentially to the inactivated state of the VGSC. By stabilizing this conformation, it delays the channel's recovery time, effectively preventing the high-frequency repetitive firing characteristic of epileptic seizures while sparing normal, low-frequency synaptic transmission. This presynaptic membrane stabilization directly attenuates the release of the excitatory neurotransmitter glutamate, preventing excitotoxicity[3].

Diagram 1: Lamotrigine state-dependent VGSC blockade and presynaptic glutamate suppression.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

To validate the state-dependent blockade of novel 1,2,4-triazine derivatives, we employ a whole-cell patch-clamp protocol. This is a self-validating system: by manipulating the holding potential, we can isolate the specific conformational state of the channel being targeted.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK293 cells stably expressing the human SCN2A gene. Plate on poly-D-lysine coated coverslips.

-

Internal/External Solutions:

-

Internal (Pipette): 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3). Causality: Cs+ blocks endogenous potassium currents, ensuring the measured current is purely sodium-mediated.

-

External (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

-

-

Seal Formation: Achieve a giga-ohm (>1 GΩ) seal and apply brief negative pressure to rupture the membrane (whole-cell configuration).

-

Dual-Pulse Voltage Protocol:

-

Hold cells at a hyperpolarized resting potential (-120 mV) where channels are closed but resting.

-

Apply a conditioning prepulse (-20 mV for 500 ms) to drive channels into the inactivated state .

-

Apply a brief test pulse (0 mV for 20 ms) to measure the remaining available current.

-

-

Data Acquisition & Leak Subtraction: Use a P/4 protocol to subtract capacitive transients and leak currents. Causality: This mathematical subtraction isolates the true voltage-gated ion flux from background membrane noise.

-

Analysis: Calculate the IC50 by plotting the normalized peak current against the log concentration of the 1,2,4-triazine compound.

Oncology: Bioreductive Activation and Hypoxia-Targeting

Mechanism of Action: Tirapazamine (1,2,4-Benzotriazine)

Solid tumors frequently outgrow their vascular supply, creating hypoxic microenvironments that are notoriously resistant to standard radiotherapy and chemotherapy. Tirapazamine (TPZ; 1,2,4-benzotriazin-3-amine 1,4-dioxide) leverages this physiological anomaly through a bioreductive mechanism[4].

TPZ is a prodrug. Upon entering a cell, it undergoes a one-electron reduction mediated by intracellular reductases to form a highly reactive radical intermediate.

-

In Normoxia (Healthy Tissue): Molecular oxygen (O2) acts as an electron acceptor, rapidly back-oxidizing the radical to the parent TPZ molecule. This "futile cycling" prevents toxicity in healthy, oxygenated tissues[5].

-

In Hypoxia (Tumor Core): In the absence of oxygen, the radical persists and abstracts hydrogen atoms from the DNA backbone, inducing lethal single- and double-strand breaks that trigger apoptosis[5].

Diagram 2: Tirapazamine bioreductive activation and hypoxia-selective DNA cleavage.

Experimental Workflow: Hypoxic Clonogenic Survival Assay

To evaluate the hypoxia-selective cytotoxicity of novel 1,2,4-benzotriazine 1,4-dioxides, we utilize the Clonogenic Survival Assay. This protocol is the gold standard because it measures true reproductive death (the ability of a single cell to form a colony) rather than transient metabolic shifts.

Step-by-Step Methodology:

-

Cell Seeding: Seed HT-29 human colon carcinoma cells into glass Petri dishes at predetermined densities. Causality: Glass is used instead of plastic because standard polystyrene absorbs oxygen and slowly outgasses it, which would compromise the strict hypoxic environment.

-

Atmospheric Conditioning:

-

Normoxic Plates: Incubate in standard 95% Air / 5% CO2.

-

Hypoxic Plates: Transfer to an anaerobic modular incubator chamber. Flush with 95% N2 / 5% CO2 for 1 hour to achieve <0.1% O2.

-

-

Drug Exposure: Treat both sets of plates with serial dilutions of the 1,2,4-triazine compound for 4 hours.

-

Recovery & Plating: Wash cells with PBS, trypsinize, and re-plate in fresh, drug-free media under normoxic conditions.

-

Colony Formation: Incubate for 10–14 days. Causality: This waiting period ensures surviving cells undergo at least 5-6 divisions, proving true reproductive viability.

-

Staining & Counting: Fix with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells.

-

Validation Metric: Calculate the Hypoxic Cytotoxicity Ratio (HCR) : HCR = C10(aerobic) / C10(hypoxic), where C10 is the concentration required to reduce plating efficiency to 10%. An HCR > 50 indicates excellent hypoxia-selective targeting[5].

Next-Generation Multi-Targeted Derivatives

The modularity of the 1,2,4-triazine core has spurred the development of heterofused derivatives for complex malignancies. For instance, the novel pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamide derivative MM-129 has demonstrated potent antiproliferative effects in colorectal cancer models. MM-129 induces apoptosis via intrinsic and extrinsic pathways, effectively inhibiting tumor survival through a BTK-dependent mechanism and downregulating mTOR[6].

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of the primary 1,2,4-triazine compounds discussed:

| Compound | Primary Target | Mechanism of Action | Experimental Metric | Clinical Status |

| Lamotrigine | VGSC (SCN genes) | State-dependent channel blockade; Glutamate inhibition | IC50 ≈ 10–50 µM (Patch-Clamp) | FDA Approved |

| Tirapazamine | DNA (Hypoxic) | Bioreductive radical formation; DNA cleavage | HCR > 50–100 (Clonogenic) | Phase II/III |

| MM-129 | BTK / mTOR | Apoptosis induction; Cell signaling inhibition | IC50 = 3.1 µM (MTT Assay) | Preclinical |

Conclusion

The 1,2,4-triazine scaffold remains a cornerstone of rational drug design. By understanding the precise causality between the compound's electronic structure and its biological target—whether it is the voltage-dependent stabilization of neuronal ion channels or the oxygen-dependent bioreduction in tumor microenvironments—medicinal chemists can continue to engineer highly selective, potent therapeutics.

References

-

Title: A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) Source: RSC Publishing URL:[Link]

-

Title: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics Source: ClinPGx URL:[Link]

-

Title: Lamotrigine - StatPearls Source: NCBI Bookshelf URL:[Link]

-

Title: DNA-Targeted 1,2,4-Benzotriazine 1,4-Dioxides: Potent Analogues of the Hypoxia-Selective Cytotoxin Tirapazamine Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Title: Tirapazamine | C7H6N4O2 | CID 135413511 Source: PubChem URL:[Link]

-

Title: Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer Source: PMC (NIH) URL:[Link]

Sources

- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]

- 2. ClinPGx [clinpgx.org]

- 3. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tirapazamine | C7H6N4O2 | CID 135413511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Insights and Baseline Reactivity Profile of 5-Chloro-1,2,4-Triazine-6-Carboxylate Compounds

Executive Summary

The 1,2,4-triazine scaffold represents a privileged structural motif in medicinal chemistry, agrochemicals, and materials science. Among its functionalized derivatives, 5-chloro-1,2,4-triazine-6-carboxylate compounds serve as highly versatile, electrophilic building blocks. The baseline reactivity of these compounds is dictated by the extreme electron deficiency of the aza-aromatic ring, which is further exacerbated by the electron-withdrawing 6-carboxylate group. This technical guide provides an in-depth mechanistic analysis of their reactivity profile, focusing on Nucleophilic Aromatic Substitution (SNAr) pathways, and establishes a self-validating experimental protocol for their functionalization.

Electronic Structure and the SNAr Paradigm

In a standard aromatic system, nucleophilic attack is disfavored due to the electron-rich nature of the π-cloud. However, the 1,2,4-triazine ring operates under a fundamentally different electronic paradigm. The presence of three electronegative nitrogen atoms drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). When a carboxylate ester group is installed at the C6 position, it exerts a strong -M (mesomeric) and -I (inductive) effect, rendering the adjacent C5 position exceptionally electrophilic.

The primary mode of reactivity for 5-chloro-1,2,4-triazine-6-carboxylates is the SNAr mechanism. Unlike aliphatic substitution (SN1/SN2), SNAr proceeds via a two-step addition-elimination pathway (1[1]). The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The phenomenon known as the "element effect" plays a crucial role here: the highly electronegative chlorine atom at C5 helps stabilize the developing negative charge in the transition state, accelerating the formation of the Meisenheimer complex (2[2]).

Fig 1. SNAr mechanism at the C5 position of the 1,2,4-triazine scaffold.

Quantitative Reactivity Profiling

The reactivity of the C5-chloro group is so pronounced that reactions often proceed rapidly at sub-ambient temperatures. The choice of nucleophile significantly impacts the reaction kinetics and the potential for side reactions (such as transesterification or amidation at the C6-carboxylate position). The table below summarizes the baseline quantitative data for standard nucleophilic substitutions.

| Nucleophile Class | Representative Reagent | Optimal Temp (°C) | Reaction Time (h) | Baseline Yield (%) | Mechanistic & Chemoselective Notes |

| Primary Amine | Benzylamine | 0 to 25 | 1.0 - 2.0 | 85 - 95 | Rapid attack; highly exothermic. High chemoselectivity for C5 over C6-ester. |

| Secondary Amine | Morpholine | 25 to 50 | 2.0 - 4.0 | 75 - 85 | Steric hindrance slightly reduces rate; requires warming for complete Cl⁻ elimination. |

| Alkoxide | Sodium Methoxide | -10 to 0 | 0.5 - 1.0 | 80 - 90 | Requires strict stoichiometric control to prevent competitive C6-ester transesterification. |

| Thiolate | Thiophenol + DIPEA | -10 to 0 | 0.5 - 1.0 | 90 - 98 | Extremely soft nucleophile; rapid and quantitative conversion with minimal side reactions. |

Standardized Experimental Methodology: SNAr with Amines

To harness the reactivity of 5-chloro-1,2,4-triazine-6-carboxylates without triggering degradation pathways, precise control over reaction conditions is mandatory. The following protocol outlines a self-validating workflow for the synthesis of 5-amino-substituted derivatives.

Fig 2. Standardized experimental workflow for SNAr reactions.

Step-by-Step Protocol & Causality Analysis

-

Substrate Dissolution: Dissolve 1.0 equivalent of ethyl 5-chloro-1,2,4-triazine-6-carboxylate in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration) under an inert argon atmosphere.

-

Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile (which would render it inactive) without competing for the electrophilic C5 center.

-

-

Nucleophile Introduction: Add 1.1 equivalents of the target primary or secondary amine dropwise over 10 minutes.

-

Causality: The SNAr reaction at the C5 position is highly exothermic. Dropwise addition at 0 °C controls the local concentration of the nucleophile, mitigating thermal spikes that could lead to ring-opening or attack at the C6-ester carbonyl.

-

-

Thermal Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20-25 °C) for 1 to 2 hours. Monitor via LC-MS.

-

Causality: Warming to room temperature provides the necessary kinetic energy to overcome the transition state barrier for the elimination of the chloride ion from the Meisenheimer complex, driving the reaction to completion.

-

-

Workup and Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: The mildly basic quench neutralizes any residual electrophiles and ensures the product remains in its free-base form, while partitioning the DIPEA-HCl salt into the aqueous phase.

-

Downstream Applications: Annulation and Fused Scaffolds

The functionalized 1,2,4-triazine-6-carboxylates generated via this baseline reactivity profile serve as critical precursors for complex annulation reactions. Because the C5 position is now substituted with a heteroatom (e.g., nitrogen or oxygen) and the C6 position retains a reactive ester, these molecules are perfectly primed for intramolecular cyclizations. For instance, treatment of these intermediates with specific bifunctional reagents can yield pyrrolo[2,1-f][1,2,4]triazines, a bicyclic core structure fundamental to several broad-spectrum antiviral drugs, including remdesivir (4[4]).

References

- Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL

- A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution Source: BenchChem URL

- AU2013277476A1 - 1,2,4-triazine-6-carboxamide kinase inhibitors Source: Google Patents URL

- Source: PubMed Central (PMC)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. AU2013277476A1 - 1,2,4-triazine-6-carboxamide kinase inhibitors - Google Patents [patents.google.com]

- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis Protocol for Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate

Introduction & Mechanistic Rationale

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and agrochemical development, frequently utilized as a precursor for inverse electron-demand Diels-Alder reactions and as a core motif in kinase inhibitors. The target compound, Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate (CAS: 141872-16-4) [1], serves as a highly versatile electrophilic building block. The C5-chloride is highly activated toward Nucleophilic Aromatic Substitution ( SNAr ) and transition-metal-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the adjacent triazine nitrogens and the C6-carboxylate group.

Causality in Synthetic Design

The synthesis is achieved via a robust, self-validating two-step sequence:

-

Regioselective Cyclocondensation: Acetamidrazone hydrochloride is condensed with diethyl ketomalonate (diethyl 2-oxopropanedioate). The highly nucleophilic unsubstituted terminal nitrogen ( −NH2 ) of the amidrazone attacks the highly electrophilic central ketone of the ketomalonate. Subsequent intramolecular cyclization between the amidrazone internal nitrogen and one of the ester groups yields Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate (CAS: 36286-80-3) [2]. This intermediate exists in tautomeric equilibrium with its 5-oxo form[3].

-

Deoxychlorination: The 5-hydroxy/5-oxo intermediate is treated with phosphorus oxychloride ( POCl3 ) in the presence of a mild, non-nucleophilic base (e.g., N,N -dimethylaniline). The base serves a dual purpose: it deprotonates the triazinone to enhance the nucleophilicity of the oxygen for attack on POCl3 , and it sequesters the generated HCl , preventing degradation of the triazine ring.

Reaction Pathway Visualization

Two-step synthetic workflow for Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| Step 1: Cyclocondensation | ||||

| Acetamidrazone HCl | 109.56 | 1.0 | 5.48 g (50 mmol) | Primary Nucleophile |

| Diethyl ketomalonate | 174.15 | 1.05 | 9.14 g (52.5 mmol) | Electrophile |

| Triethylamine ( Et3N ) | 101.19 | 1.1 | 5.56 g (55 mmol) | Acid Scavenger |

| Ethanol (Absolute) | 46.07 | - | 100 mL | Solvent |

| Step 2: Deoxychlorination | ||||

| Ethyl 5-hydroxy-3-methyl... | 183.16 | 1.0 | 7.33 g (40 mmol)* | Intermediate Precursor |

| Phosphorus Oxychloride | 153.33 | 5.0 | 30.6 g (200 mmol) | Chlorinating Reagent / Solvent |

| N,N -Dimethylaniline | 121.18 | 1.2 | 5.82 g (48 mmol) | Catalyst / Acid Scavenger |

*Assuming an approximate 80% isolated yield from Step 1.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate

Objective: Construct the 1,2,4-triazine core via controlled cyclocondensation.

-

Preparation of the Free Base: Suspend acetamidrazone hydrochloride (5.48 g, 50.0 mmol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C using an ice-water bath.

-

Neutralization: Dropwise add triethylamine (7.6 mL, 55.0 mmol) over 10 minutes. Causality: Neutralizing the hydrochloride salt liberates the highly reactive free amidrazone. Maintaining 0 °C prevents thermal decomposition of the transient free base.

-

Electrophile Addition: Dissolve diethyl ketomalonate (9.14 g, 52.5 mmol) in absolute ethanol (20 mL) and add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Causality: The initial nucleophilic attack is rapid, but the subsequent intramolecular amidation (cyclization) requires extended time at room temperature to reach completion without inducing thermal degradation.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the residue between ethyl acetate (150 mL) and water (100 mL). Extract the aqueous layer with additional ethyl acetate (2 × 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Triturate the resulting crude solid with cold diethyl ether to afford the intermediate as a pale yellow solid.

Step 2: Deoxychlorination to Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate

Objective: Convert the tautomeric 5-hydroxy/5-oxo group to a reactive 5-chloro moiety.

-

Reagent Mixing: In an oven-dried 100 mL round-bottom flask flushed with argon, add Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate (7.33 g, 40.0 mmol).

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride ( POCl3 , 18.6 mL, 200 mmol). Caution: POCl3 is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

-

Catalyst Addition: Add N,N -dimethylaniline (6.1 mL, 48.0 mmol) dropwise. Causality: N,N -dimethylaniline forms a Vilsmeier-type intermediate with POCl3 , significantly accelerating the conversion of the hydroxyl group to the highly reactive dichlorophosphite leaving group, which is subsequently displaced by chloride.

-

Heating: Attach a reflux condenser equipped with a drying tube. Heat the mixture to 80 °C for 3 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The product will run significantly higher (less polar) than the starting material.

-

Quenching (Critical Step): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice (200 g) with vigorous stirring to quench excess POCl3 . Causality: Rapid quenching prevents the hydrolysis of the newly formed C5-chloride back to the 5-hydroxy compound. The internal temperature must remain below 10 °C during this process.

-

Extraction and Isolation: Extract the aqueous mixture immediately with dichloromethane (3 × 100 mL). Wash the combined organic layers with cold saturated aqueous NaHCO3 (100 mL) to neutralize residual acid, followed by brine.

-

Final Purification: Dry the organic phase over MgSO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes) to yield the target compound (CAS: 141872-16-4)[4] as an off-white to pale yellow solid.

Self-Validating Systems & Quality Control

To ensure protocol integrity and prevent downstream failures, the following self-validating checkpoints must be met:

-

Intermediate Validation (Step 1): The 1H NMR spectrum of the intermediate must show the complete disappearance of the highly shielded amidrazone −NH2 protons and the appearance of a distinct broad singlet around δ 12.0-13.0 ppm (depending on the deuterated solvent), corresponding to the OH/NH tautomeric proton.

-

Product Validation (Step 2): Successful chlorination is confirmed by the complete disappearance of the OH/NH proton in 1H NMR. Additionally, the ethyl ester protons (quartet ∼ 4.4 ppm, triplet ∼ 1.4 ppm) will exhibit a slight downfield shift due to the increased electron-withdrawing nature of the newly installed chlorine atom compared to the hydroxyl group.

References

- Fluorochem. "Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate - Product Specifications." Fluorochem UK.

- American Chemical Suppliers. "Ethyl 3-methyl-5-oxo-2H-1,2,4-triazine-6-carboxylate - CAS 36286-80-3." American Chemical Suppliers Database.

- GuideChem. "Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate (141872-16-4)." GuideChem Chemical Dictionary.

- Sigma-Aldrich. "Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate - Product ENAH5802DB8D." Sigma-Aldrich Catalog.

Sources

The Versatile Scaffold: Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate in Modern Drug Discovery

Introduction: The Privileged 1,2,4-Triazine Core

In the landscape of medicinal chemistry, the 1,2,4-triazine nucleus stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds. Its unique arrangement of nitrogen atoms imparts a specific set of electronic and steric properties, allowing for diverse interactions with biological targets. Derivatives of 1,2,4-triazine have demonstrated a remarkable breadth of pharmacological activities, including roles as anticancer, anti-inflammatory, and neuroactive agents. This guide focuses on a particularly useful, functionalized derivative: Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate. This molecule offers multiple reaction sites for chemical modification, making it an ideal starting point for the construction of compound libraries aimed at discovering novel therapeutics.

The strategic placement of a chloro group at the 5-position, a methyl group at the 3-position, and an ethyl carboxylate at the 6-position provides a versatile platform for chemical elaboration. The electron-deficient nature of the triazine ring makes the chloro group an excellent leaving group for nucleophilic aromatic substitution and a suitable handle for palladium-catalyzed cross-coupling reactions. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides, further expanding the accessible chemical space.

This document will provide a detailed overview of the applications of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate in drug discovery, complete with detailed protocols for its synthesis and derivatization, and its potential application in the development of targeted therapies.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the starting material is paramount for any drug discovery program. A plausible and efficient one-pot method for the synthesis of substituted 1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound with an appropriate amidrazone. For Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate, a potential synthetic route is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target scaffold.

Experimental Protocol: Synthesis of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate

Materials:

-

Acetamidine hydrochloride

-

Hydrazine hydrate

-

Ethyl chloroglyoxalate

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Sodium ethoxide

-

Diethyl ether

-

Sodium bicarbonate

-

Magnesium sulfate

-

Toluene

Procedure:

-

Preparation of Acetamidrazone: In a round-bottom flask, dissolve acetamidine hydrochloride (1.0 eq) in ethanol. Add a solution of sodium ethoxide (1.0 eq) in ethanol and stir for 30 minutes at room temperature. To this mixture, add hydrazine hydrate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. The resulting precipitate of sodium chloride is filtered off, and the filtrate containing the acetamidrazone is used directly in the next step.

-

Cyclocondensation: To the ethanolic solution of acetamidrazone, add ethyl chloroglyoxalate (1.0 eq) dropwise at 0 °C. A precipitate will form. After the addition is complete, stir the reaction mixture at room temperature for 12 hours. The precipitate, Ethyl 3-methyl-1,2,4-triazin-5(4H)-one-6-carboxylate, is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

-

Chlorination: In a flask equipped with a reflux condenser, suspend the dried triazinone (1.0 eq) in toluene. Carefully add phosphorus oxychloride (3.0 eq) dropwise. Heat the mixture to reflux and maintain for 4 hours. After cooling to room temperature, the reaction mixture is poured slowly onto crushed ice. The aqueous layer is neutralized with solid sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate.

Application Note 1: Development of mGluR5 Negative Allosteric Modulators

Background: Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction. Negative allosteric modulators (NAMs) of mGluR5 are of significant interest as potential therapeutics. The 1,2,4-triazine scaffold has been identified as a promising core for the development of potent and selective mGluR5 NAMs.

Strategy: The chloro group at the 5-position of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate can be readily displaced by various nucleophiles, such as phenols, thiophenols, and anilines, to generate a library of 5-substituted triazines. The ethyl ester at the 6-position can be hydrolyzed to the carboxylic acid and subsequently coupled with a diverse range of amines to explore the structure-activity relationship (SAR) at this position.

Experimental Workflow: Synthesis of an mGluR5 NAM Library

Caption: Workflow for generating a library of mGluR5 NAMs.

Protocol 1: Nucleophilic Aromatic Substitution with Phenols

Materials:

-

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate

-

Substituted phenol (e.g., 4-fluorophenol)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate (1.0 eq) in DMF, add the substituted phenol (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired 5-aryloxy-1,2,4-triazine derivative.

Protocol 2: Amide Coupling

Materials:

-

5-substituted triazine carboxylic acid (obtained from hydrolysis of the corresponding ethyl ester)

-

Amine (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the 5-substituted triazine carboxylic acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to obtain the final amide product.

| Compound ID | R1-Group (at C5) | R2-Amine | mGluR5 IC₅₀ (nM) |

| 1a | 4-Fluorophenoxy | Benzyl | 150 |

| 1b | 4-Chlorophenoxy | Cyclopropylmethyl | 98 |

| 1c | 3-Methoxyphenoxy | (Pyridin-2-yl)methyl | 210 |

| 1d | 4-(Trifluoromethyl)phenoxy | Phenethyl | 75 |

Application Note 2: Synthesis of Adenosine A₂A Receptor Antagonists

Background: The adenosine A₂A receptor is a G-protein coupled receptor that plays a crucial role in the central nervous system and the periphery. Antagonists of the A₂A receptor have shown therapeutic potential in the treatment of Parkinson's disease and other neurodegenerative disorders. The 1,2,4-triazine scaffold has been successfully employed to develop potent and selective A₂A receptor antagonists.

Strategy: The chloro atom at the 5-position of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate is an ideal handle for introducing aryl or heteroaryl substituents via Suzuki-Miyaura cross-coupling reactions. This allows for the exploration of the SAR of this region of the molecule, which is often critical for achieving high affinity and selectivity for the A₂A receptor.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Synthesis of A₂A antagonists via Suzuki coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

-

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate

-

Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

Procedure:

-

In a reaction vessel, combine Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate (1.0 eq), the boronic acid (1.5 eq), palladium(II) acetate (0.05 eq), tricyclohexylphosphine (0.1 eq), and potassium phosphate (3.0 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction to 100 °C and stir vigorously for 8 hours under an argon atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over sodium sulfate.

-

Concentrate the organic layer and purify the crude product by flash column chromatography to afford the 5-aryl-1,2,4-triazine derivative.

| Compound ID | Aryl Boronic Acid | A₂A Receptor Ki (nM) |

| 2a | 4-Methoxyphenylboronic acid | 55 |

| 2b | 3-Fluorophenylboronic acid | 120 |

| 2c | Pyridin-3-ylboronic acid | 85 |

| 2d | Thiophen-2-ylboronic acid | 150 |

Conclusion

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate is a highly versatile and valuable building block in drug discovery. Its multiple functional groups allow for a wide range of chemical transformations, enabling the rapid generation of diverse compound libraries. The application notes provided herein demonstrate its utility in the development of potent and selective modulators of important drug targets like the mGluR5 and adenosine A₂A receptors. The detailed protocols offer a starting point for researchers to explore the rich chemistry of this scaffold and to develop novel therapeutics for a variety of diseases.

References

- Cascioferro, S., Parrino, B., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry.

-

Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). PMC. Retrieved from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. Retrieved from [Link]

- Congreve, M., Andrews, S. P., et al. (2012). Discovery of 1,2,4-triazine derivatives as adenosine A2A antagonists using structure based drug design. Journal of Medicinal Chemistry, 55(5), 1898-1903.

-

1,2,4-triazine derivatives: Synthesis and biological applications. (2014). Semantic Scholar. Retrieved from [Link]

-

Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design. (2012). PubMed. Retrieved from [Link]

-

Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Schematic representation of drugs with 1, 2, 4-triazine core. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of novel 1,3,5-triazine as adenosine A2A receptor antagonist for benefit in Parkinson's disease. (2020). PubMed. Retrieved from [Link]

-

Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. (2022). ResearchGate. Retrieved from [Link]

-

A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PMC. Retrieved from [Link]

-

A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f]triazine: Process Optimization Guided by Thermal Safety Insights. (2026). Organic Process Research & Development. Retrieved from [Link]

-

Novel one pot synthesis of substituted 1,2,4-triazines. (n.d.). Arkivoc. Retrieved from [Link]

-

(PDF) Novel one pot synthesis of substituted 1,2,4-triazines. (2025). ResearchGate. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). PMC. Retrieved from [Link]

- 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Ant

An Application Guide to the Derivatization of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate for Medicinal Chemistry

Introduction: The 1,2,4-Triazine Scaffold and its Significance

The 1,2,4-triazine ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] These nitrogen-rich heterocycles are instrumental in the development of therapeutics ranging from antiviral and anticancer agents to treatments for neurological disorders.[2][3][4] Their utility stems from their unique electronic properties and their capacity for diverse chemical modifications, which allows for the fine-tuning of pharmacological profiles.

This guide focuses on a key building block: Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate . This molecule is particularly valuable for synthetic chemists. The 1,2,4-triazine core is highly electron-deficient due to the three nitrogen atoms, which significantly activates the C5 carbon atom towards nucleophilic attack.[5][6] The chlorine atom at this position serves as an excellent leaving group, making it a prime handle for introducing a wide array of functional groups. The presence of the methyl group at C3 and the ethyl carboxylate at C6 further modulates the electronic landscape of the ring and provides additional points for potential future modifications.

This document provides detailed protocols and the underlying scientific rationale for two primary classes of derivatization reactions pivotal for drug discovery programs:

-

Nucleophilic Aromatic Substitution (SNAr) : A direct and efficient method for displacing the C5-chloro group with various nucleophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions : Advanced methods for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.[1]

The following sections are designed to provide researchers, scientists, and drug development professionals with both the practical steps and the theoretical understanding necessary to effectively utilize this versatile chemical scaffold.

Core Derivatization Strategies

The derivatization of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate primarily leverages the reactivity of the C5-Cl bond. The choice between SNAr and cross-coupling depends on the desired final product and the nature of the incoming functional group.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Protocols

The SNAr reaction is a fundamental transformation for functionalizing electron-deficient aromatic rings.[7] The mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Aromaticity is then restored by the expulsion of the chloride leaving group.[6]

Protocol 1.1: Amination via SNAr

This protocol describes the synthesis of 5-amino-3-methyl-1,2,4-triazine derivatives, a common structural motif in pharmacologically active molecules.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF).

-

Reagent Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq.) to the solution.

-

Base Addition: Add a non-nucleophilic organic base such as diisopropylethylamine (DIEA) or triethylamine (TEA) (1.5 - 2.0 eq.). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature depends on the nucleophilicity of the amine and the solvent used.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-amino derivative.

| Parameter | Recommended Conditions | Rationale |

| Solvent | Ethanol, Acetonitrile, DMF | Good solubility for reactants; appropriate boiling points. |

| Amine | 1.1 - 1.5 eq. | A slight excess ensures complete consumption of the starting material. |

| Base | DIEA, TEA (1.5 - 2.0 eq.) | Scavenges HCl byproduct without competing as a nucleophile. |

| Temperature | 60 - 100 °C | Provides sufficient energy to overcome the activation barrier. |

Protocol 1.2: Thiolation via SNAr

This protocol details the synthesis of 5-(alkylthio)- or 5-(arylthio)-derivatives, which are valuable for introducing sulfur-containing moieties.

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate (1.0 eq.) in a polar aprotic solvent like DMF or THF.

-

Reagent Addition: Add the desired thiol (R-SH) (1.1 eq.).

-

Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq.). The base deprotonates the thiol to form the more nucleophilic thiolate anion.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within 1-6 hours.

-